
N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide
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Overview
Description
N1-(2-Chlorobenzyl)-N2-(3-phenylpropyl)oxalamide is an organic compound that belongs to the class of oxalamides It is characterized by the presence of a 2-chlorobenzyl group and a 3-phenylpropyl group attached to the nitrogen atoms of the oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide typically involves the reaction of 2-chlorobenzylamine and 3-phenylpropylamine with oxalyl chloride. The reaction is carried out in an inert solvent such as dichloromethane under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The reaction proceeds as follows:
- Dissolve 2-chlorobenzylamine and 3-phenylpropylamine in dichloromethane.
- Slowly add oxalyl chloride to the solution while maintaining the temperature at 0-5°C.
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product with an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxalamic acids.
Reduction: Reduction reactions can convert the oxalamide to amines or other reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Oxalamic acids.
Reduction: Amines or reduced oxalamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways.
Comparison with Similar Compounds
- N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)urea
- N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)carbamate
- N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)thiourea
Comparison: N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide is unique due to its oxalamide moiety, which imparts distinct chemical and biological properties. Compared to similar compounds like ureas and carbamates, oxalamides may exhibit different reactivity and stability profiles, making them suitable for specific applications.
Biological Activity
N1-(2-chlorobenzyl)-N2-(3-phenylpropyl)oxalamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of Biological Activities
The compound belongs to a class of benzofuran derivatives, which have been noted for their diverse biological activities, including:
- Antitumor Activity : Inhibition of cell growth and proliferation.
- Antibacterial Activity : Suppression of bacterial growth and replication.
- Antioxidative Activity : Reduction of oxidative stress.
- Antiviral Activity : Inhibition of viral replication.
Target of Action
Benzofuran compounds like this compound target various biochemical pathways. These include:
- Cell Growth Pathways : Impeding pathways involved in tumor growth.
- Bacterial Replication Pathways : Disrupting mechanisms essential for bacterial survival.
- Oxidative Stress Response : Modulating pathways that manage oxidative damage.
- Viral Replication Pathways : Interfering with processes crucial for viral life cycles.
Mode of Action
The biological activity is often influenced by substituents on the benzofuran ring. Halogens or hydroxyl groups at specific positions enhance antimicrobial efficacy by increasing lipophilicity, allowing better membrane penetration .
Pharmacokinetics
Benzofuran derivatives typically exhibit favorable pharmacokinetic properties, including:
- Improved Bioavailability : Facilitates once-daily dosing regimens.
- Stability in Air : Ensures compound integrity during storage and handling.
Antimicrobial Studies
Recent studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on chloroacetamides indicated that compounds with halogenated phenyl rings showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant strains (MRSA), while being less effective against Gram-negative bacteria like Escherichia coli .
Case Studies
- Anticancer Activity : In vitro studies revealed that certain benzofuran derivatives inhibited the proliferation of cancer cell lines, suggesting potential applications in cancer therapy.
- Antimicrobial Efficacy : A quantitative structure-activity relationship (QSAR) analysis revealed that the position and type of substituents on the phenyl ring significantly influenced antimicrobial potency. Compounds with para-substituted halogens were particularly effective against pathogenic microorganisms .
Data Table
Biological Activity | Target Organisms | Mechanism |
---|---|---|
Antitumor | Cancer Cell Lines | Inhibits cell proliferation |
Antibacterial | S. aureus, MRSA | Disrupts bacterial replication |
Antioxidative | Various | Reduces oxidative stress |
Antiviral | Viral Pathogens | Inhibits viral replication |
Properties
IUPAC Name |
N'-[(2-chlorophenyl)methyl]-N-(3-phenylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2/c19-16-11-5-4-10-15(16)13-21-18(23)17(22)20-12-6-9-14-7-2-1-3-8-14/h1-5,7-8,10-11H,6,9,12-13H2,(H,20,22)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTPCXUAINQRFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCNC(=O)C(=O)NCC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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